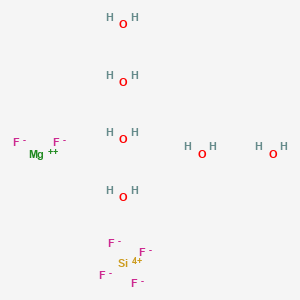
Silicon(4+) magnesium(2+) hexahydrate hexafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium hexafluorosilicate hexahydrate is an inorganic compound with the chemical formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in various industrial applications, including as a wood preservative, in water fluoridation, and in the production of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid (H2SiF6) with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2). The reaction is carried out in an aqueous medium, and the product is crystallized out of the solution. The reaction can be represented as follows:
H2SiF6+MgO+6H2O→MgSiF6⋅6H2O
The optimal conditions for the synthesis include maintaining a specific concentration of hexafluorosilicic acid and magnesium oxide, controlling the temperature, and ensuring proper stirring of the solution .
Industrial Production Methods
In industrial settings, magnesium hexafluorosilicate hexahydrate is produced by neutralizing hexafluorosilicic acid with a suspension of magnesite (MgCO3) or magnesium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the final product. The process parameters, such as reagent concentrations, temperature, and stirring intensity, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal salts to form corresponding metal hexafluorosilicates. For example, it reacts with calcium chloride (CaCl2) to form calcium hexafluorosilicate (CaSiF6) and magnesium chloride (MgCl2):
MgSiF6⋅6H2O+CaCl2→CaSiF6+MgCl2+6H2O
Common Reagents and Conditions
Common reagents used in reactions with magnesium hexafluorosilicate hexahydrate include metal chlorides, hydroxides, and carbonates. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving magnesium hexafluorosilicate hexahydrate are other metal hexafluorosilicates and magnesium salts. These products have various applications in different industries .
Applications De Recherche Scientifique
Magnesium hexafluorosilicate hexahydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of magnesium hexafluorosilicate hexahydrate primarily involves the release of fluoride ions (F-) in aqueous solutions. These fluoride ions interact with biological tissues, particularly in dental applications, to strengthen tooth enamel and prevent decay. The compound’s effectiveness is attributed to its ability to provide a sustained release of fluoride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium hexafluorosilicate (CaSiF6): Similar in structure and applications, but with calcium as the central metal ion.
Zinc hexafluorosilicate (ZnSiF6): Used in similar applications but with zinc as the central metal ion.
Sodium hexafluorosilicate (Na2SiF6): Commonly used in water fluoridation and as a preservative.
Uniqueness
Magnesium hexafluorosilicate hexahydrate is unique due to its specific chemical properties, such as its solubility and stability in water. These properties make it particularly suitable for applications in water fluoridation and as a wood preservative. Additionally, its ability to release fluoride ions in a controlled manner makes it valuable in dental care products .
Propriétés
Numéro CAS |
1310-00-5 |
|---|---|
Formule moléculaire |
F6H12MgO6Si |
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
magnesium;silicon(4+);hexafluoride;hexahydrate |
InChI |
InChI=1S/6FH.Mg.6H2O.Si/h6*1H;;6*1H2;/q;;;;;;+2;;;;;;;+4/p-6 |
Clé InChI |
QNZBQSBPLQILSY-UHFFFAOYSA-H |
SMILES canonique |
O.O.O.O.O.O.[F-].[F-].[F-].[F-].[F-].[F-].[Mg+2].[Si+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


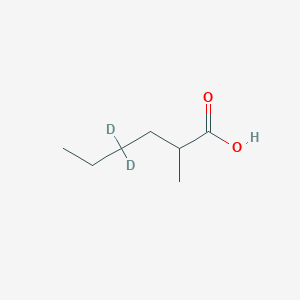
![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
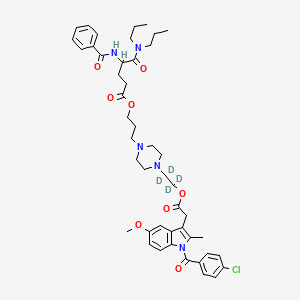
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
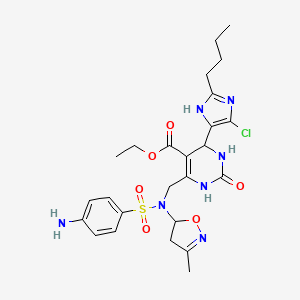
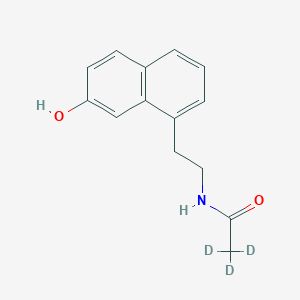
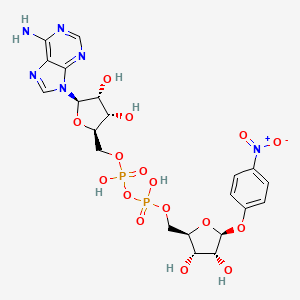

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
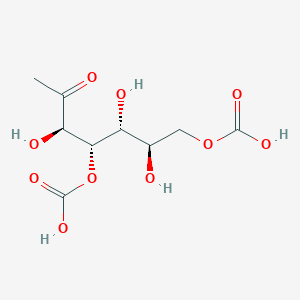

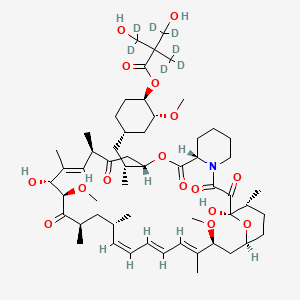
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)

